![molecular formula C16H10Cl3N3O2 B6060664 N-(5-chloro-2-pyridinyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B6060664.png)
N-(5-chloro-2-pyridinyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide
Overview
Description
N-(5-chloro-2-pyridinyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide, also known as A-887826, is a chemical compound with potential applications in scientific research. It is a selective blocker of the T-type calcium channel, which is involved in various physiological and pathological processes.
Mechanism of Action
N-(5-chloro-2-pyridinyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide selectively blocks the T-type calcium channel, which is involved in the regulation of calcium influx in cells. By blocking this channel, N-(5-chloro-2-pyridinyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide can modulate various physiological and pathological processes that are dependent on calcium signaling, such as cell proliferation, neurotransmitter release, and muscle contraction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-chloro-2-pyridinyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide depend on the specific cell type and tissue in which it is used. In general, N-(5-chloro-2-pyridinyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide can modulate calcium signaling and affect various cellular processes, such as gene expression, protein synthesis, and cell proliferation. It has also been shown to have analgesic effects in animal models of pain.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-chloro-2-pyridinyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide in lab experiments is its selectivity for the T-type calcium channel, which allows for specific modulation of this channel without affecting other calcium channels. However, one limitation is its low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the use of N-(5-chloro-2-pyridinyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide in scientific research. One area of interest is its potential as a therapeutic agent for various diseases, such as cancer and neurological disorders. Another direction is the development of more potent and selective T-type calcium channel blockers based on the structure of N-(5-chloro-2-pyridinyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide. Finally, the use of N-(5-chloro-2-pyridinyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide in combination with other drugs or therapies could provide new insights into the role of T-type calcium channels in disease processes.
Synthesis Methods
The synthesis of N-(5-chloro-2-pyridinyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide involves several steps, starting from the reaction of 2,6-dichlorobenzonitrile with 2-bromo-5-chloropyridine to obtain 2-(2,6-dichlorophenyl)-5-chloropyridine. This intermediate is then reacted with methyl isoxazole-4-carboxylic acid to form the desired product, N-(5-chloro-2-pyridinyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide. The overall yield of this synthesis is around 20%.
Scientific Research Applications
N-(5-chloro-2-pyridinyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide has been used in various scientific research studies to investigate the role of T-type calcium channels in different physiological and pathological processes. For example, it has been shown to inhibit the proliferation of cancer cells by blocking T-type calcium channels. It has also been used to study the role of T-type calcium channels in pain sensation, neurological disorders, and cardiovascular diseases.
properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3N3O2/c1-8-13(16(23)21-12-6-5-9(17)7-20-12)15(22-24-8)14-10(18)3-2-4-11(14)19/h2-7H,1H3,(H,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZUZVJAAAONKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=NC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501324315 | |
Record name | N-(5-chloropyridin-2-yl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501324315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26662175 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(5-chloropyridin-2-yl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
CAS RN |
349124-77-2 | |
Record name | N-(5-chloropyridin-2-yl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501324315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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